molecular formula C13H18O3 B14479032 (Methoxyphenyl)methyl isovalerate CAS No. 71617-09-9

(Methoxyphenyl)methyl isovalerate

Cat. No.: B14479032
CAS No.: 71617-09-9
M. Wt: 222.28 g/mol
InChI Key: YYOXJEOOELOSHT-UHFFFAOYSA-N
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Description

(Methoxyphenyl)methyl isovalerate is an organic compound that belongs to the ester family. Esters are known for their pleasant aromas and are widely used in the flavor and fragrance industries. This compound, in particular, has a distinctive fruity aroma, making it a valuable ingredient in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Methoxyphenyl)methyl isovalerate typically involves the esterification of methoxyphenylmethanol with isovaleric acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid. The mixture is then heated under reflux, and the product is purified through distillation.

Chemical Reactions Analysis

Types of Reactions: (Methoxyphenyl)methyl isovalerate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

(Methoxyphenyl)methyl isovalerate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Widely used in the flavor and fragrance industries due to its pleasant aroma.

Mechanism of Action

The mechanism of action of (Methoxyphenyl)methyl isovalerate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

    Methyl isovalerate: Another ester with a similar structure but different functional groups.

    Ethyl isovalerate: Similar ester with an ethyl group instead of a methoxyphenyl group.

    Isobutyl isovalerate: Contains an isobutyl group instead of a methoxyphenyl group.

Uniqueness: (Methoxyphenyl)methyl isovalerate is unique due to its methoxyphenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications, particularly in the flavor and fragrance industries.

Properties

CAS No.

71617-09-9

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

(2-methoxyphenyl)methyl 3-methylbutanoate

InChI

InChI=1S/C13H18O3/c1-10(2)8-13(14)16-9-11-6-4-5-7-12(11)15-3/h4-7,10H,8-9H2,1-3H3

InChI Key

YYOXJEOOELOSHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)OCC1=CC=CC=C1OC

Origin of Product

United States

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